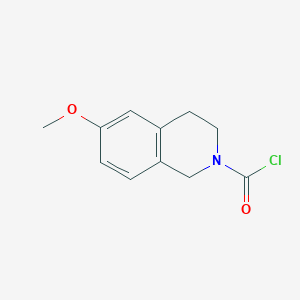

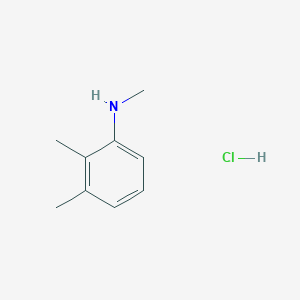

6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride” is a type of 6-methoxy-3,4-dihydro-1H-isoquinoline compound . It has been found useful in the treatment of diabetes . The compound acts as a positive allosteric modulator of receptors such as GLP1, GIF, and glucagon .

Molecular Structure Analysis

The molecular structure of “6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride” is complex, with various functional groups attached to the isoquinoline ring system . The exact structure is not provided in the available resources.科学的研究の応用

Treatment of Diabetes

This compound has been identified as a positive allosteric modulator (PAM) of the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . GLP-1 is a member of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells. GLP-1 induces the release of insulin from beta cells in a glucose-dependent manner . The compound is described as a novel series of 6-methoxy-3,4-dihydro-1H-isoquinoline compounds as PAMs of GLP-1R and/or GIPR for the treatment of diabetes .

Allosteric Modulation

Allosteric modulators are agents that remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . This compound acts as an allosteric modulator, facilitating or potentiating an interaction of the ligand with the orthosteric binding site . This allosteric effect may be useful in characterization and crystallization of ligand binding in the orthosteric binding site .

Biological Assay

The compound has been tested for its ability to modulate GIPR and GLP-1R . The GIPR EC50 (nM) and Human GLP-1 Receptor (GLP-1R) potentiator assay using cAMP formation in an HEK293 clonal cell lines was performed .

Pharmaceutical Composition

The compound is part of a pharmaceutical composition for the treatment of type II diabetes mellitus . The composition includes the compound or a pharmaceutically acceptable salt thereof .

Organic Chemistry Research

The compound falls under the category of heterocyclic compounds containing isoquinoline or hydrogenated isoquinoline ring systems . It’s used in organic chemistry research .

Skeletal Editing of Organic Molecules

The compound could potentially be used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This is a method developed by Prof. Levin and co-workers from the University of Chicago .

作用機序

The compound acts as a positive allosteric modulator of receptors such as GLP1, GIF, and glucagon . Allosteric modulators remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . This modulation can facilitate or potentiate an interaction of the ligand with the orthosteric binding site .

将来の方向性

特性

IUPAC Name |

6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-15-10-3-2-9-7-13(11(12)14)5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSTXNJWZHGVHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)C(=O)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2720888.png)

![8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2720889.png)

![2-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2720890.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2720891.png)

![methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2720898.png)

![N-cyclohexyl-3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2720902.png)

![2-anilino-5-oxo-N-(thien-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2720903.png)

![N-(3-cyanophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2720908.png)

![4-(4-fluorobenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2720910.png)